molecular formula C21H20N4O3 B2526328 3-isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105221-99-5

3-isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2526328
CAS No.: 1105221-99-5
M. Wt: 376.416
InChI Key: ZIIUGJMPDAFDAV-UHFFFAOYSA-N
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Description

3-isobutyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds bearing the 1,2,4-oxadiazole ring and quinazoline derivatives have been synthesized and characterized for their potential biological activities. For instance, novel bioactive natural product analogs containing a 1,2,4-oxadiazole ring have been synthesized and tested for antitumor activity against a panel of cell lines, revealing potent antitumor properties in some derivatives (Maftei et al., 2013). Similarly, compounds with a quinazoline structure have been explored for their antimicrobial activities, showing promising antibacterial and antifungal effects (Gupta et al., 2008).

Structural and Spectroscopic Analysis

The structural and spectroscopic analyses of related compounds have been conducted to understand their chemical properties better. Vibrational spectroscopic studies, along with HOMO-LUMO and NBO analysis, have provided insights into the electronic structure and stability of these compounds, which are crucial for their biological activity and potential applications in medicinal chemistry (Sebastian et al., 2015).

Synthetic Methods and Applications

Research on the synthesis of quinazoline derivatives and their functionalization has revealed various methodologies, including phase-transfer catalysis and reactions with isothiocyanates, to access novel compounds with potential therapeutic applications (Reisch et al., 1993). These synthetic strategies and the resulting compounds' biological activities highlight the versatility and importance of the quinazoline scaffold in drug development.

Properties

IUPAC Name

3-(2-methylpropyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-14(2)12-25-20(26)16-10-6-7-11-17(16)24(21(25)27)13-18-22-19(23-28-18)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIUGJMPDAFDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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